molecular formula C27H22N4O3 B14973689 N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No.: B14973689
M. Wt: 450.5 g/mol
InChI Key: UEBOYTPXKCHIJS-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a pyrazolo[1,5-a]pyrazine derivative featuring a benzyloxy-substituted phenylacetamide moiety. Its structure comprises a pyrazolo[1,5-a]pyrazinone core linked to an acetamide group substituted with a 4-(benzyloxy)phenyl ring.

Properties

Molecular Formula

C27H22N4O3

Molecular Weight

450.5 g/mol

IUPAC Name

2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C27H22N4O3/c32-26(28-22-11-13-23(14-12-22)34-19-20-7-3-1-4-8-20)18-30-15-16-31-25(27(30)33)17-24(29-31)21-9-5-2-6-10-21/h1-17H,18-19H2,(H,28,32)

InChI Key

UEBOYTPXKCHIJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.

    Synthesis of the pyrazolopyrazinyl intermediate: This step involves the cyclization of 2-phenylhydrazine with ethyl acetoacetate to form 4-oxo-2-phenylpyrazolo[1,5-a]pyrazine.

    Coupling reaction: The final step involves the coupling of the benzyloxyphenyl intermediate with the pyrazolopyrazinyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The carbonyl groups in the pyrazolopyrazinyl moiety can be reduced to form corresponding alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to modulation of cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and research insights:

Compound Name Substituents (R-group) Molecular Formula Molecular Weight Key Findings/Notes
N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide (Target) R = 4-(benzyloxy)phenyl C₂₇H₂₁N₄O₃ 449.5 Core structure shared with analogs; benzyloxy group may enhance lipophilicity .
N-(4-Chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide R = 4-chlorobenzyl C₂₃H₁₈ClN₄O₂ 433.9 Discontinued commercial availability; chloro substituent may affect bioavailability .
N-(3-Methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide R = 3-methoxyphenyl C₂₁H₁₈N₄O₃ 374.4 Available in limited quantities (29 mg); methoxy group could modulate solubility .
N-Benzyl-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide R = benzyl C₂₁H₁₈N₄O₂ 358.4 Simplified substituent; lower molecular weight may improve metabolic stability .
2-[2-(1,3-Benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide R = 3-fluoro-4-methylphenyl; core = benzo[1,3]dioxol-5-yl C₂₃H₁₈FN₃O₄ 419.4 Complex substituent profile; fluorine and methyl groups may enhance target binding .
N-Benzyl-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide Core = pyrazolo[3,4-d]pyrimidinone C₂₀H₁₆FN₅O₂ 377.4 Pyrimidinone core variation; fluorophenyl substituent may alter kinase selectivity .

Structural and Functional Insights

Core Heterocycle Variations

  • Pyrazolo[1,5-a]pyrazinone vs. Pyrazolo[3,4-d]pyrimidinone: The target compound’s pyrazolo[1,5-a]pyrazinone core differs from pyrazolo[3,4-d]pyrimidinone derivatives (e.g., ). The latter’s pyrimidinone ring may confer distinct electronic properties, affecting interactions with enzymatic active sites .
  • Substituent Effects: Benzyloxy (Target) vs. Methoxy (): The 3-methoxy group may improve aqueous solubility due to its polar nature, though this is contingent on positional effects .

Pharmacological Implications

  • Fluorine Substitution : Fluorine-containing analogs (e.g., ) often exhibit enhanced metabolic stability and binding affinity due to fluorine’s electronegativity and small atomic radius .
  • Discontinued Compounds () : The discontinuation of N-(4-chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide may reflect challenges in toxicity, synthesis scalability, or efficacy, highlighting the importance of substituent optimization .

Research Trends and Gaps

  • Synthetic Accessibility : Compounds like those in (29 mg available) suggest interest in small-scale exploration, whereas discontinued analogs () may represent dead ends in development .
  • Biological Screening: Limited data on the target compound’s activity necessitate further studies, leveraging insights from fluorinated or methoxy-substituted analogs.
  • Heterocycle Optimization: Pyrazolo[1,5-a]pyrazinones remain understudied compared to pyrazolo[3,4-d]pyrimidinones, warranting comparative bioactivity assays .

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